![molecular formula C10H8IN3 B1412608 5-Iodo-3-phenylpyrazin-2-amine CAS No. 2090128-41-7](/img/structure/B1412608.png)
5-Iodo-3-phenylpyrazin-2-amine
Overview
Description
5-Iodo-3-phenylpyrazin-2-amine is a chemical compound with the CAS Number: 2090128-41-7 . It has a molecular weight of 297.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Iodo-3-phenylpyrazin-2-amine is 1S/C10H8IN3/c11-8-6-13-10 (12)9 (14-8)7-4-2-1-3-5-7/h1-6H, (H2,12,13)
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
5-Iodo-3-phenylpyrazin-2-amine is a solid at ambient temperature . Its molecular weight is 297.1 . The InChI code provides information about its molecular structure .
Scientific Research Applications
Drug Development
5-Iodo-3-phenylpyrazin-2-amine: is a compound that can be used in the synthesis of various pharmaceuticals. Its structure allows for the creation of novel therapeutic agents, including receptor ligands, enzyme inhibitors, and anticancer agents. The iodo and amine groups are particularly useful in medicinal chemistry for constructing complex molecules through functionalization reactions .
Material Science
This compound finds extensive application in material science due to its ability to act as a building block in the synthesis of polymers, catalysts, sensors, and nanomaterials. Its unique electronic and optical properties make it suitable for use in organic electronics and photovoltaics .
Organic Synthesis
As an organic intermediate, 5-Iodo-3-phenylpyrazin-2-amine is valuable for its nucleophilicity and basicity. It can be used to construct a wide range of complex organic molecules, which are essential in various chemical syntheses .
Catalysis
The compound’s structure allows it to serve as a ligand in catalytic systems, which can be applied in numerous catalytic transformations. This is particularly important in the development of sustainable and efficient synthetic strategies .
Environmental Remediation
In the field of environmental science, 5-Iodo-3-phenylpyrazin-2-amine can be utilized in processes aimed at pollution control and remediation. Its chemical properties may be harnessed in technologies for carbon capture and the synthesis of green chemicals .
Biomaterials
Due to its structural versatility, this compound can contribute to the design and fabrication of biomaterials. Its potential applications include drug delivery systems and tissue engineering scaffolds, where its reactivity can be finely tuned for specific biological interactions .
Future Directions
properties
IUPAC Name |
5-iodo-3-phenylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOMNUSSNLMKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-phenylpyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.